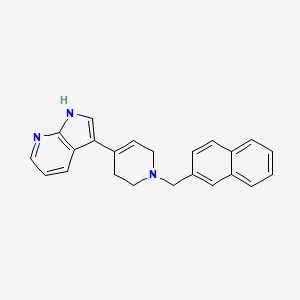

Erk5-IN-6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H21N3 |

|---|---|

Molecular Weight |

339.4 g/mol |

IUPAC Name |

3-[1-(naphthalen-2-ylmethyl)-3,6-dihydro-2H-pyridin-4-yl]-1H-pyrrolo[2,3-b]pyridine |

InChI |

InChI=1S/C23H21N3/c1-2-5-20-14-17(7-8-18(20)4-1)16-26-12-9-19(10-13-26)22-15-25-23-21(22)6-3-11-24-23/h1-9,11,14-15H,10,12-13,16H2,(H,24,25) |

InChI Key |

OXIMNOCZEKSLIU-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC=C1C2=CNC3=C2C=CC=N3)CC4=CC5=CC=CC=C5C=C4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ERK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big MAP kinase 1 (BMK1), is a crucial member of the mitogen-activated protein kinase (MAPK) family. Its signaling pathway is integral to a multitude of cellular processes, including proliferation, survival, and angiogenesis. The dysregulation of the ERK5 pathway is strongly implicated in the pathogenesis of various diseases, particularly cancer. This has positioned ERK5 as a compelling therapeutic target, spurring the development of small molecule inhibitors. This technical guide provides a comprehensive examination of the mechanism of action of ERK5 inhibitors, presenting detailed signaling pathways, comparative quantitative data, and explicit experimental protocols for their characterization.

The ERK5 Signaling Pathway: A Detailed Overview

The ERK5 signaling cascade is a three-tiered kinase module initiated by various extracellular stimuli, such as growth factors and cellular stress.[1][2][3][4]

-

Upstream Activation: The pathway is typically initiated by the activation of MAP3Ks, primarily MEKK2 and MEKK3.[5] These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5. MEK5 is the specific upstream activator of ERK5.

-

ERK5 Activation: Activated MEK5 phosphorylates ERK5 on the threonine and tyrosine residues (Thr218/Tyr220) within the TEY motif of its activation loop. This dual phosphorylation induces a conformational change that activates the kinase domain of ERK5.

-

Autophosphorylation and Nuclear Translocation: A distinguishing feature of ERK5 is its large C-terminal domain, which harbors a nuclear localization signal (NLS) and a transcriptional activation domain. Following its initial activation by MEK5, ERK5 undergoes autophosphorylation at multiple sites in its C-terminal tail. This is a critical step for its nuclear translocation.

-

Downstream Substrates and Cellular Functions: Once in the nucleus, activated ERK5 phosphorylates a variety of downstream targets, most notably the Myocyte Enhancer Factor 2 (MEF2) family of transcription factors (MEF2A, MEF2C, MEF2D). Other substrates include c-Fos, Fra1, and SAP1a. The phosphorylation of these transcription factors modulates gene expression, thereby driving cellular responses such as proliferation, survival, and angiogenesis.

Diagram of the ERK5 Signaling Pathway

Caption: The canonical ERK5 signaling cascade.

Core Mechanism of Action of ERK5 Inhibitors

The predominant mechanism of action for small molecule ERK5 inhibitors is competitive inhibition at the ATP-binding site within the kinase domain.

-

ATP-Competitive Binding: These inhibitors are designed to fit into the hydrophobic pocket where ATP normally binds. By occupying this site, they prevent the binding of ATP.

-

Inhibition of Phosphotransferase Activity: This binding event directly blocks the transfer of the γ-phosphate from ATP to the serine, threonine, or tyrosine residues of ERK5 substrates.

-

Blockade of Downstream Signaling: Consequently, the phosphorylation and activation of downstream effectors like MEF2C are inhibited.

-

Abrogation of Cellular Responses: The ultimate outcome is the suppression of ERK5-mediated cellular processes, which is therapeutically beneficial in diseases characterized by hyperactive ERK5 signaling, such as certain cancers.

Diagram of ERK5 Inhibitor Mechanism

Caption: ATP-competitive inhibition of ERK5.

Quantitative Data for Representative ERK5 Inhibitors

The potency of ERK5 inhibitors is determined through biochemical and cellular assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Inhibitor | Target(s) | Biochemical IC50 | Cellular IC50 (p-MEF2 or reporter) | Cell Line |

| XMD8-92 | ERK5, BRD4 | 80 nM (Kd) | ~1.15 µM | HeLa |

| AX15836 | ERK5 | 8 nM | 86 nM | SN12C |

| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | Not specified | HeLa |

| Senexin B | CDK8/19 | 24-50 nM | Not specified for p-MEF2 | Not specified |

Key Experimental Protocols

In Vitro Kinase Assay for Biochemical IC50 Determination

Objective: To quantify the direct inhibitory effect of a compound on the enzymatic activity of recombinant ERK5.

Methodology:

-

Materials:

-

Recombinant active ERK5 enzyme

-

Kinase Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.1 mM EGTA, 1 mM DTT)

-

Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate.

-

[γ-³²P]ATP

-

Test compound (serial dilutions)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

-

-

Procedure: a. Prepare a master mix containing the kinase buffer, recombinant ERK5, and substrate. b. Aliquot the master mix into reaction tubes. c. Add serial dilutions of the test compound or DMSO (vehicle control) to the respective tubes and pre-incubate for 10-15 minutes at room temperature. d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate the reaction at 30°C for 20-30 minutes, ensuring the reaction remains in the linear phase. f. Terminate the reaction by spotting the mixture onto P81 phosphocellulose paper. g. Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP. h. Measure the incorporated radioactivity using a scintillation counter. i. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. j. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Diagram of In Vitro Kinase Assay Workflow

References

- 1. Paradoxical activation of the protein kinase-transcription factor ERK5 by ERK5 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Small molecule ERK5 kinase inhibitors paradoxically activate ERK5 signalling: be careful what you wish for… - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity assays for extracellular signal-regulated kinase 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The ERK5 Signaling Cascade: A Core Regulator of Cellular Processes and a Therapeutic Target in Oncology

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key member of the mitogen-activated protein kinase (MAPK) superfamily.[1] The MEK5/ERK5 signaling cascade is a crucial pathway that governs a wide array of cellular functions, including proliferation, differentiation, survival, and angiogenesis.[2][3] Unlike the more extensively studied ERK1/2 pathway, ERK5 possesses a unique large C-terminal domain that confers transcriptional activation capabilities, allowing it to directly regulate gene expression.[4] Dysregulation of the ERK5 pathway has been increasingly implicated in the pathogenesis of numerous diseases, most notably cancer, where its over-activation often correlates with tumor progression, metastasis, and poor prognosis.[2] This has positioned the ERK5 signaling cascade as a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the ERK5 signaling cascade, a summary of its known inhibitors, and detailed experimental protocols for its investigation.

The ERK5 Signaling Cascade

The ERK5 signaling pathway is a canonical three-tiered kinase cascade initiated by a diverse range of extracellular stimuli, including growth factors, cytokines, and cellular stress.

Activation of the Cascade

The activation of the ERK5 pathway begins with the stimulation of upstream MAPK Kinase Kinases (MAP3Ks), primarily MEKK2 and MEKK3. These kinases then phosphorylate and activate the dual-specificity MAPK Kinase, MEK5, which is the sole known upstream activator of ERK5. Activated MEK5 subsequently phosphorylates ERK5 on specific threonine (Thr218) and tyrosine (Tyr220) residues within its activation loop, leading to the activation of its kinase domain.

Downstream Signaling and Cellular Responses

Once activated, ERK5 can phosphorylate a multitude of downstream substrates in both the cytoplasm and the nucleus. A key feature of ERK5 is its ability to autophosphorylate its C-terminal region, which facilitates its translocation into the nucleus. In the nucleus, ERK5 regulates gene expression through two primary mechanisms:

-

Direct phosphorylation of transcription factors: ERK5 phosphorylates and activates several transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family (MEF2A, MEF2C, and MEF2D), AP-1, c-Fos, and c-Myc. This leads to the transcription of genes involved in cell cycle progression, proliferation, and survival.

-

Transcriptional co-activation: The unique C-terminal transcriptional activation domain (TAD) of ERK5 allows it to function as a transcriptional co-activator, directly interacting with transcription factors to enhance their activity.

The downstream effects of ERK5 activation are context-dependent but generally promote cell proliferation, survival, angiogenesis, and metastasis. In the context of cancer, the ERK5 pathway is often hyperactivated, contributing to tumor growth and resistance to therapy.

Caption: The ERK5 signaling cascade is a three-tiered kinase pathway.

Inhibitors of the ERK5 Signaling Cascade

The critical role of the ERK5 pathway in cancer has spurred the development of small molecule inhibitors targeting its components. These inhibitors primarily target the ATP-binding pocket of ERK5 or its upstream kinase, MEK5.

| Inhibitor | Target(s) | IC50 / Kd | Notes |

| AX-15836 | ERK5 | IC50: 8 nM | Potent and selective ERK5 inhibitor with over 1,000-fold selectivity against a large kinase panel. |

| BAY-885 | ERK5 | IC50: 35 nM | Highly potent and selective ERK5 inhibitor. |

| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5) | Dual inhibitor of ERK5 and bromodomain-containing proteins. |

| ERK5-IN-1 (XMD17-109) | ERK5 | IC50: 162 nM | Potent and selective ERK5 inhibitor. |

| BIX02189 | MEK5, ERK5 | IC50: 1.5 nM (MEK5), 59 nM (ERK5) | Dual inhibitor of MEK5 and ERK5. |

| ERK5-IN-2 | ERK5 | IC50: 0.82 µM | Orally active and selective ERK5 inhibitor. |

Experimental Protocols

Western Blot Analysis of ERK5 Phosphorylation

This protocol details the detection of phosphorylated (activated) ERK5 (p-ERK5) and total ERK5 in cell lysates to assess the activation state of the pathway and the efficacy of inhibitors.

Materials:

-

Cell line of interest (e.g., HeLa, PC-3)

-

ERK5 inhibitor (e.g., AX-15836) and vehicle control (DMSO)

-

Growth factor for stimulation (e.g., EGF)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis Buffer (RIPA buffer supplemented with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (5% BSA in TBST)

-

Primary Antibodies:

-

Rabbit anti-phospho-ERK5 (Thr218/Tyr220) (e.g., Cell Signaling Technology #3371, 1:1000 dilution)

-

Rabbit anti-total ERK5 (e.g., Cell Signaling Technology #3372, 1:1000 dilution)

-

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG (1:2000 to 1:10,000 dilution)

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed cells and grow to 70-80% confluency.

-

Serum-starve cells for 12-24 hours to reduce basal ERK5 activity.

-

Pre-treat cells with the ERK5 inhibitor or DMSO for 1-2 hours.

-

Stimulate cells with a growth factor (e.g., 100 ng/mL EGF) for 15-30 minutes.

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

-

Transfer separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK5 overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

To detect total ERK5, the membrane can be stripped and re-probed with the total ERK5 antibody.

-

Caption: Workflow for Western Blotting analysis of ERK5 phosphorylation.

In Vitro ERK5 Kinase Assay

This radiometric assay directly measures the kinase activity of ERK5 by quantifying the incorporation of radiolabeled phosphate into a substrate.

Materials:

-

Active recombinant human ERK5 protein

-

ERK5 inhibitor or test compounds

-

Substrate: Myelin Basic Protein (MBP)

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

[γ-³²P]ATP

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Compound Preparation:

-

Prepare serial dilutions of the ERK5 inhibitor in DMSO.

-

-

Kinase Reaction Setup:

-

In a reaction tube, add the kinase assay buffer, active ERK5 enzyme, and MBP substrate.

-

Add the diluted inhibitor or DMSO control and pre-incubate for 10-15 minutes at room temperature.

-

-

Initiate Kinase Reaction:

-

Start the reaction by adding [γ-³²P]ATP.

-

Incubate at 30°C for a predetermined time (e.g., 20-30 minutes) within the linear range of the assay.

-

-

Stop and Spot:

-

Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

-

Washing:

-

Wash the filter papers extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

-

Measurement:

-

Measure the incorporated radioactivity on the filter papers using a scintillation counter.

-

-

Data Analysis:

-

The amount of radioactivity is proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.

-

Caption: Workflow for an in vitro radiometric ERK5 kinase assay.

Transwell Cell Migration/Invasion Assay

This assay measures the effect of ERK5 inhibition on the migratory and invasive potential of cancer cells.

Materials:

-

Cancer cell line of interest

-

ERK5 inhibitor and vehicle control (DMSO)

-

Transwell inserts (8.0 µm pore size)

-

24-well plates

-

Serum-free and serum-containing cell culture medium

-

Matrigel (for invasion assay)

-

Cotton swabs

-

Methanol

-

Crystal Violet stain

Procedure:

-

Preparation of Inserts:

-

For invasion assays, coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.

-

Rehydrate the inserts with serum-free medium.

-

-

Cell Seeding:

-

Harvest and resuspend cells in serum-free medium containing the ERK5 inhibitor or DMSO.

-

Seed a defined number of cells (e.g., 1 x 10⁵) into the upper chamber of the Transwell insert.

-

-

Assay Assembly:

-

Place the Transwell inserts into the wells of a 24-well plate containing medium with a chemoattractant (e.g., 10% FBS) in the lower chamber.

-

-

Incubation:

-

Incubate the plate at 37°C for 24-48 hours to allow for cell migration or invasion.

-

-

Staining and Visualization:

-

Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol.

-

Stain the migrated/invaded cells with Crystal Violet.

-

-

Quantification:

-

Count the number of stained cells in several random fields of view under a microscope.

-

References

The Biochemical Function of ERK5 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical member of the mitogen-activated protein kinase (MAPK) family. Distinct from the well-studied ERK1/2, ERK5 possesses a unique C-terminal domain that confers specific regulatory functions and makes it a compelling therapeutic target in various diseases, notably cancer. The MEK5/ERK5 signaling cascade is activated by a diverse array of stimuli, including growth factors and cellular stress, and plays a crucial role in fundamental cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2][3] Dysregulation of the ERK5 pathway is frequently associated with advanced tumor stages, metastasis, and poor patient prognosis.[2][4] This technical guide provides an in-depth exploration of the biochemical function of ERK5, the consequences of its inhibition, detailed experimental protocols for its study, and its potential as a therapeutic target.

The MEK5/ERK5 Signaling Pathway

The ERK5 signaling pathway is a canonical three-tiered kinase cascade. It is initiated by various extracellular stimuli that activate MAP3Ks, primarily MEKK2 and MEKK3. These kinases then phosphorylate and activate the dual-specificity MAP2K, MEK5. Activated MEK5, in turn, specifically phosphorylates the TEY (Threonine-Glutamic acid-Tyrosine) motif at Thr218 and Tyr220 within the activation loop of ERK5, leading to its activation.

Once activated, ERK5 can phosphorylate a range of downstream substrates in both the cytoplasm and the nucleus. A unique feature of ERK5 is its large C-terminal tail which contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). Upon activation, ERK5 can autophosphorylate its C-terminus, leading to a conformational change that exposes the NLS and facilitates its translocation to the nucleus. In the nucleus, ERK5 can directly regulate gene expression by phosphorylating transcription factors or by acting as a transcriptional co-activator through its TAD.

Key Upstream Regulators and Downstream Effectors:

-

Upstream Activators: Growth factors (EGF, NGF, FGF), cytokines, GPCRs, and cellular stress (oxidative, osmotic). The core upstream kinases are MEKK2 and MEKK3, which activate MEK5.

-

Downstream Substrates:

-

Transcription Factors: Myocyte enhancer factor 2 (MEF2) family (MEF2A, MEF2C, MEF2D), c-Myc, SAP1, Fra-1, and NF-κB.

-

Other Kinases and Proteins: RSK, SGK, and PML.

-

// Node styles stimuli [label="Growth Factors, Cytokines, Stress", fillcolor="#F1F3F4", fontcolor="#202124"]; receptor [label="Receptor Tyrosine Kinases / GPCRs", fillcolor="#F1F3F4", fontcolor="#202124"]; mekkk [label="MEKK2 / MEKK3", fillcolor="#FBBC05", fontcolor="#202124"]; mek5 [label="MEK5", fillcolor="#FBBC05", fontcolor="#202124"]; erk5_cyto [label="ERK5 (Cytoplasm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; erk5_nuc [label="ERK5 (Nucleus)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; substrates [label="Downstream Substrates\n(e.g., MEF2, c-Myc, SGK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Cellular Responses\n(Proliferation, Survival, Angiogenesis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges stimuli -> receptor [color="#5F6368"]; receptor -> mekkk [color="#5F6368"]; mekkk -> mek5 [label="P", fontcolor="#202124", color="#5F6368"]; mek5 -> erk5_cyto [label="P (T218/Y220)", fontcolor="#202124", color="#5F6368"]; erk5_cyto -> erk5_nuc [label="Translocation", color="#5F6368"]; erk5_nuc -> substrates [label="P / Transcriptional Activation", fontcolor="#202124", color="#5F6368"]; substrates -> response [color="#5F6368"]; } caption { label = "Figure 1: The core MEK5/ERK5 signaling cascade."; fontsize = 10; fontname = "Arial"; }

Biochemical Consequences of ERK5 Inhibition

Inhibition of ERK5 signaling can be achieved through various means, including small molecule inhibitors targeting the kinase domain, and genetic approaches like siRNA-mediated knockdown. The consequences of ERK5 inhibition are profound and impact multiple cellular processes, making it a promising strategy for therapeutic intervention, particularly in oncology.

Effects on Cell Proliferation and the Cell Cycle

ERK5 plays a significant role in promoting cell cycle progression. It is involved in both the G1/S and G2/M transitions. Inhibition of ERK5 has been shown to:

-

Decrease Cell Proliferation: By downregulating the expression of key cell cycle regulators such as Cyclin D1 and c-Myc.

-

Induce Cell Cycle Arrest: ERK5 inhibition can lead to an accumulation of cells in the G0/G1 phase. This is partly due to the stabilization of cyclin-dependent kinase inhibitors like p21 and p27.

-

Impair Mitotic Entry: ERK5 is required for the G2/M transition, and its inhibition can disrupt this process.

Impact on Cell Survival and Apoptosis

The ERK5 pathway is a critical contributor to cell survival mechanisms. Inhibition of ERK5 can sensitize cancer cells to apoptosis. This is achieved by:

-

Downregulating Anti-Apoptotic Factors: ERK5 signaling can promote the expression of survival genes.

-

Modulating Pro-Apoptotic Proteins: Active ERK5 can inactivate pro-apoptotic proteins like Bim.

Role in Angiogenesis and Metastasis

ERK5 is a key regulator of tumor angiogenesis and metastasis. Its inhibition can significantly impair these processes through the following mechanisms:

-

Regulation of Pro-Angiogenic Factors: ERK5 promotes the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent driver of angiogenesis. Inhibition of ERK5 can reduce VEGF levels and impair endothelial cell proliferation, migration, and tube formation.

-

Control of Cell Migration and Invasion: ERK5 can regulate the expression and activity of proteins involved in cell motility, such as Focal Adhesion Kinase (FAK) and matrix metalloproteinases (MMPs).

Quantitative Data on ERK5 Inhibitors

A number of small molecule inhibitors targeting the kinase activity of ERK5 have been developed. Their potency varies across different assays.

| Inhibitor | Target(s) | IC50 (nM) - In Vitro Kinase Assay | Cellular Potency | Reference(s) |

| XMD8-92 | ERK5, BRD4 | 19 (ERK5) | Potent anti-proliferative effects | |

| AX15836 | ERK5 (selective) | - | No significant anti-proliferative or anti-inflammatory effects alone | |

| Erk5-IN-1 | ERK5 | Potent and selective | Effective in cellular assays | |

| Erk5-IN-5 | ERK5 | Potent | Demonstrates anti-proliferative effects | |

| BAY-885 | ERK5 | - | Induces paradoxical activation |

Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). Cellular potency is context-dependent and can be influenced by off-target effects and paradoxical activation.

The Phenomenon of Paradoxical Activation

A significant consideration in the development of ERK5 inhibitors is the phenomenon of "paradoxical activation". Some small molecule inhibitors, upon binding to the ERK5 kinase domain, induce a conformational change that promotes the nuclear translocation of ERK5 and paradoxically activates its transcriptional activity, even though its kinase activity is inhibited. This can lead to unexpected biological outcomes and underscores the importance of thoroughly characterizing the mechanism of action of any new ERK5 inhibitor.

Experimental Protocols

Studying the biochemical function of ERK5 and the effects of its inhibition requires a variety of experimental techniques. Below are detailed protocols for key assays.

Western Blotting for Phosphorylated ERK5 (p-ERK5)

This protocol is used to detect the activated form of ERK5 by targeting the phosphorylated Thr218/Tyr220 residues.

Materials:

-

Cell culture reagents

-

ERK5 activator (e.g., EGF, sorbitol) and/or inhibitor

-

Ice-cold PBS

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% w/v BSA or non-fat dry milk in TBST)

-

Primary antibodies: anti-phospho-ERK5 (Thr218/Tyr220) and anti-total ERK5

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve cells for 12-24 hours to reduce basal ERK5 activity. Pre-treat with ERK5 inhibitor or vehicle for 1-2 hours, then stimulate with an activator for the desired time (e.g., 15-30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge lysates to pellet debris and determine the protein concentration of the supernatant using a BCA assay.

-

SDS-PAGE and Transfer: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate 20-30 µg of protein per lane by SDS-PAGE. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with anti-phospho-ERK5 primary antibody (typically 1:1000 dilution in 5% BSA in TBST) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and detect the signal using an ECL substrate.

-

-

Normalization: Strip the membrane and re-probe with an anti-total ERK5 antibody to normalize for protein loading.

// Node Styles start [label="Cell Treatment", fillcolor="#F1F3F4", fontcolor="#202124"]; lysis [label="Cell Lysis", fillcolor="#FBBC05", fontcolor="#202124"]; quant [label="Protein Quantification", fillcolor="#FBBC05", fontcolor="#202124"]; sds [label="SDS-PAGE", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transfer [label="Transfer to Membrane", fillcolor="#EA4335", fontcolor="#FFFFFF"]; block [label="Blocking", fillcolor="#34A853", fontcolor="#FFFFFF"]; p_ab [label="Primary Ab (p-ERK5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; s_ab [label="Secondary Ab", fillcolor="#34A853", fontcolor="#FFFFFF"]; detect [label="Detection", fillcolor="#4285F4", fontcolor="#FFFFFF"]; strip [label="Stripping", fillcolor="#5F6368", fontcolor="#FFFFFF"]; t_ab [label="Primary Ab (Total ERK5)", fillcolor="#34A853", fontcolor="#FFFFFF"]; normalize [label="Normalization", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> lysis [color="#5F6368"]; lysis -> quant [color="#5F6368"]; quant -> sds [color="#5F6368"]; sds -> transfer [color="#5F6368"]; transfer -> block [color="#5F6368"]; block -> p_ab [color="#5F6368"]; p_ab -> s_ab [color="#5F6368"]; s_ab -> detect [color="#5F6368"]; detect -> strip [color="#5F6368"]; strip -> t_ab [color="#5F6368"]; t_ab -> s_ab [color="#5F6368"]; detect -> normalize [style=dashed, color="#5F6368"]; }

caption { label = "Figure 2: Workflow for Western Blot analysis of ERK5 phosphorylation."; fontsize = 10; fontname = "Arial"; }

In Vitro Kinase Assay

This assay directly measures the ability of ERK5 to phosphorylate a substrate and is useful for determining the IC50 of inhibitors.

Materials:

-

Recombinant active ERK5 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 10 mM MnCl2)

-

Substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide like PIMtide)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

ERK5 inhibitor

-

96-well plates

Procedure:

-

Prepare Inhibitor Dilutions: Create a serial dilution of the ERK5 inhibitor in the kinase buffer.

-

Kinase Reaction: In a 96-well plate, combine the recombinant ERK5 enzyme, the substrate, and the inhibitor dilutions.

-

Initiate Reaction: Add ATP (either radiolabeled or as part of an ADP detection system) to start the reaction. Incubate at 30°C for a specified time (e.g., 30 minutes).

-

Stop Reaction and Detect: Stop the reaction according to the assay format (e.g., by adding a stop solution or by spotting onto a membrane for radiometric assays).

-

Data Analysis: Quantify the signal (radioactivity or luminescence) and plot the results against the inhibitor concentration to calculate the IC50 value.

MEF2-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of ERK5 by quantifying the expression of a luciferase reporter gene under the control of MEF2 binding elements.

Materials:

-

HEK293 or HeLa cells

-

MEF2-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Transfection reagent

-

Dual-luciferase reporter assay system

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the MEF2-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

-

Cell Treatment: After 18-24 hours, replace the medium. Pre-treat with inhibitors as needed, then add the stimulus to activate the ERK5 pathway. Incubate for an additional 6-24 hours.

-

Luciferase Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly and Renilla luciferase activity.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

Conclusion

ERK5 is a multifaceted signaling molecule with critical roles in cell proliferation, survival, and angiogenesis. Its dysregulation in cancer has established it as a high-value therapeutic target. The inhibition of ERK5 kinase activity presents a promising anti-cancer strategy, however, the potential for paradoxical activation of its transcriptional function necessitates a thorough and nuanced approach to inhibitor development and characterization. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the biochemical functions of ERK5 and to evaluate the efficacy and mechanism of action of novel inhibitory compounds. Further research into the distinct roles of the kinase and transcriptional activities of ERK5 will be crucial for fully realizing the therapeutic potential of targeting this important signaling pathway.

References

An In-depth Technical Guide to the Upstream and Downstream Targets of ERK5 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a key component of a distinct mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a critical role in a variety of cellular processes, including proliferation, differentiation, survival, and angiogenesis.[1][2] Dysregulation of the ERK5 pathway has been implicated in numerous pathologies, most notably cancer, making it an attractive target for therapeutic intervention.[3][4][5] This technical guide provides a comprehensive overview of the upstream regulators and downstream effectors of the ERK5 signaling pathway, along with a detailed analysis of current small molecule inhibitors. We present quantitative data on inhibitor efficacy, detailed experimental protocols for key assays, and visual diagrams of the signaling cascade and experimental workflows to facilitate a deeper understanding for researchers and drug development professionals.

The ERK5 Signaling Cascade: Upstream Activation and Downstream Effectors

The ERK5 pathway is a three-tiered signaling module, analogous to other MAPK cascades, consisting of a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the MAPK itself, ERK5.

Upstream Regulators of ERK5

Activation of the ERK5 cascade is initiated by a wide array of extracellular stimuli, including growth factors, cytokines, and cellular stress. The core upstream activation pathway involves the sequential phosphorylation and activation of MEK5 by MEKK2 or MEKK3.

Key Upstream Activators:

-

Growth Factors: A variety of growth factors stimulate the ERK5 pathway, including Epidermal Growth Factor (EGF), Nerve Growth Factor (NGF), Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor (PDGF), and Fibroblast Growth Factor (FGF).

-

Cytokines: Pro-inflammatory cytokines can also trigger ERK5 signaling.

-

Stress Stimuli: Cellular stressors such as oxidative stress, osmotic shock, and fluid shear stress are potent activators of the ERK5 pathway.

-

Proto-oncogenes: The proto-oncogene products Ras and Src have been shown to be upstream activators of the MEK5/ERK5 cascade.

-

Other Kinases: Protein Kinase B (AKT) and TPL/COT have also been identified as upstream regulators of MEK5.

The primary and most direct upstream activator of ERK5 is Mitogen-activated protein kinase kinase 5 (MEK5) . MEK5 phosphorylates ERK5 on specific threonine and tyrosine residues (Thr219 and Tyr221) within the T-E-Y motif of its activation loop, leading to the activation of ERK5's kinase domain.

Downstream Targets of ERK5

Once activated, ERK5 translocates to the nucleus and phosphorylates a multitude of downstream substrates, including a diverse range of transcription factors and other protein kinases. This nuclear translocation is facilitated by autophosphorylation of its C-terminus. A unique feature of ERK5 is its large C-terminal domain which possesses transcriptional activation capabilities, allowing it to directly influence gene expression.

Key Downstream Substrates:

-

Transcription Factors:

-

Myocyte Enhancer Factor 2 (MEF2) family (MEF2A, C, and D): ERK5 phosphorylation of MEF2 proteins enhances their transcriptional activity, leading to the expression of genes involved in cell survival and differentiation.

-

c-Myc: A key regulator of cell proliferation, c-Myc is a direct substrate of ERK5.

-

Sap1a and Fra-1 (Fos-related antigen-1): Components of the AP-1 transcription factor complex, their phosphorylation by ERK5 leads to increased c-FOS expression and transcriptional activity.

-

Peroxisome proliferator-activated receptor gamma (PPARγ): ERK5 can enhance the transcriptional activity of PPARγ.

-

Krüppel-like factors 2 and 4 (KLF2/4): These are crucial effectors in mediating the vasoprotective effects of laminar shear stress.

-

CREB: This transcription factor is activated by ERK5 through RSK.

-

-

Other Kinases:

-

Ribosomal S6 Kinase (RSK): ERK5 can phosphorylate and activate RSK.

-

Serum/glucocorticoid-regulated kinase (SGK): Phosphorylation of SGK by ERK5 promotes cell cycle progression into the S phase.

-

-

Other Substrates:

-

Promyelocytic leukemia protein (PML): ERK5 phosphorylation of PML inhibits its tumor suppressor activity.

-

Bcl-2-associated death promoter (BAD) and Forkhead box protein O3 (FoxO3A): ERK5 can phosphorylate these proteins, thereby blocking their apoptotic functions.

-

Small Molecule Inhibitors of ERK5

The central role of ERK5 in cancer progression has spurred the development of small molecule inhibitors targeting its kinase activity. These inhibitors typically function by competing with ATP for binding to the kinase domain.

Quantitative Data on ERK5 Inhibitors

A number of potent and selective ERK5 inhibitors have been developed. The table below summarizes key quantitative data for some of the most well-characterized compounds.

| Inhibitor | Target(s) | IC50 / Kd | Cell-based Potency (EC50) | Key References |

| XMD8-92 | ERK5, BRD4 | Kd: 80 nM (ERK5), 170 nM (BRD4) | 240 nM (EGF-induced BMK1 activation) | |

| AX15836 | ERK5 | IC50: 8 nM | - | |

| ERK5-IN-1 | ERK5, LRRK2 | IC50: 162 nM (ERK5), 26 nM (LRRK2[G2019S]) | 90 nM (EGFR-induced ERK5 autophosphorylation) | |

| JWG-071 | ERK5, LRRK2 | IC50: 88 nM (ERK5), 109 nM (LRRK2) | 20 nM (EGF-induced MAPK7 autophosphorylation) | |

| BAY885 | ERK5 | IC50: 35 nM | - | |

| BIX02189 | MEK5 | IC50: 59 nM (ERK5 kinase activity) | - |

Note: IC50 and Kd values can vary depending on the assay conditions. It is crucial to consult the primary literature for detailed experimental parameters.

Paradoxical Activation by ERK5 Inhibitors

A significant challenge in the development of ERK5 inhibitors is the phenomenon of "paradoxical activation." Several small molecule inhibitors that bind to the ERK5 kinase domain have been shown to induce a conformational change that exposes the nuclear localization signal (NLS). This leads to the translocation of the inhibitor-bound, kinase-dead ERK5 to the nucleus, where its C-terminal transactivation domain can still be active, paradoxically promoting gene expression. All tested ERK5 kinase inhibitors to date, including XMD8-92, AX15836, and ERK5-IN-1, have been shown to cause some degree of paradoxical activation. This highlights the importance of carefully designed cellular assays to assess not only the inhibition of kinase activity but also the potential for off-target transcriptional effects.

Experimental Protocols

To aid researchers in the study of the ERK5 signaling pathway and the evaluation of its inhibitors, we provide detailed methodologies for key experiments.

In Vitro Kinase Assay for ERK5 Activity

This protocol is adapted from methodologies described for assaying ERK5 kinase activity.

Objective: To measure the kinase activity of purified ERK5 in the presence or absence of inhibitors.

Materials:

-

Purified active ERK5 enzyme

-

Kinase buffer (50 mM Tris-HCl, pH 7.5, 0.1 mM EGTA, 1 mM 2-mercaptoethanol)

-

Substrate peptide (e.g., PIMtide: ARKKRRHPSGPPTA)

-

[γ-³²P]-ATP

-

10 mM Magnesium Acetate

-

P81 phosphocellulose paper

-

Phosphoric acid

-

Scintillation counter

-

Test compounds (ERK5 inhibitors)

Procedure:

-

Prepare the reaction mixture in a final volume of 40 µL containing kinase buffer, 200 ng of pure active ERK5, and the desired concentration of the test inhibitor.

-

Pre-incubate the enzyme and inhibitor for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding 10 mM magnesium acetate, 50 µM [γ-³²P]-ATP (specific activity ~500 cpm/pmol), and 250 µM PIMtide substrate.

-

Incubate the reaction for 20 minutes at 30°C.

-

Terminate the reaction by spotting 25 µL of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 papers three times for 5-10 minutes each in 0.75% phosphoric acid.

-

Rinse the papers with acetone and allow them to air dry.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition relative to a vehicle control (e.g., DMSO).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis of ERK5 Phosphorylation in Cells

Objective: To assess the effect of inhibitors on the phosphorylation status of ERK5 and its downstream targets in a cellular context.

Materials:

-

Cell line of interest (e.g., HeLa, A549)

-

Cell culture medium and supplements

-

Growth factor (e.g., EGF) for stimulation

-

Test compounds (ERK5 inhibitors)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Phospho-ERK5 (Thr219/Tyr221)

-

Total ERK5

-

Phospho-MEF2C

-

Total MEF2C

-

GAPDH or β-actin (loading control)

-

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 4-24 hours to reduce basal signaling.

-

Pre-treat the cells with various concentrations of the ERK5 inhibitor or vehicle control for 1-2 hours.

-

Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10-15 minutes.

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies for total ERK5 and a loading control to ensure equal protein loading.

Visualizing the ERK5 Pathway and Experimental Workflows

The ERK5 Signaling Pathway

Caption: The ERK5 signaling cascade, from upstream stimuli to downstream cellular responses.

Experimental Workflow for Evaluating ERK5 Inhibitors

References

- 1. Frontiers | The significance of ERK5 catalytic-independent functions in disease pathways [frontiersin.org]

- 2. MEK5/ERK5 Pathway: The first fifteen years - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The MEK5/ERK5 Pathway in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are ERK5 inhibitors and how do they work? [synapse.patsnap.com]

The Discovery and Development of Novel ERK5 Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of the mitogen-activated protein kinase (MAPK) signaling family.[1] Unlike other MAPKs, ERK5 possesses a unique large C-terminal domain that contains a transcriptional activation domain, allowing it to directly regulate gene expression.[1] The ERK5 signaling cascade is activated by a variety of extracellular stimuli, including growth factors and stress signals, and plays a crucial role in diverse cellular processes such as proliferation, survival, differentiation, and angiogenesis.[1][2] Given its significant role in promoting cell cycle progression and survival, the ERK5 pathway has emerged as an attractive therapeutic target, particularly in oncology.[1] This technical guide provides an in-depth overview of the discovery and development of novel ERK5 inhibitors, including a summary of their quantitative data, detailed experimental protocols, and visualizations of key biological and experimental processes.

The ERK5 Signaling Pathway

The activation of the ERK5 pathway involves a three-tiered kinase cascade. It is initiated by MAPK kinase kinases (MEKK2/3) that phosphorylate and activate MAPK kinase 5 (MEK5). MEK5 is the only known direct upstream activator that phosphorylates ERK5 at a specific TEY (Threonine-Glutamic acid-Tyrosine) motif, leading to its activation. Activated ERK5 then translocates from the cytoplasm to the nucleus, where it phosphorylates various transcription factors, including members of the Myocyte Enhancer Factor-2 (MEF2) family, to modulate the expression of target genes like c-Fos and Cyclin D1.

The MEK5-ERK5 Signaling Cascade

Key ERK5 Inhibitors and Their Potency

The development of small molecule inhibitors targeting ERK5 has been a significant focus of research. These inhibitors are crucial tools for elucidating the biological functions of ERK5 and hold promise as therapeutic agents. The following table summarizes the in vitro potencies of several well-characterized ERK5 inhibitors.

| Compound Name | Target(s) | IC50 / Kd | Notes |

| Erk5-IN-5 | ERK5 | 6.23 µg/mL (in A549 cells) | Exhibits anti-proliferative activity. |

| AX-15836 | ERK5 | 8 nM | A potent and selective ERK5 inhibitor. |

| BAY-885 | ERK5 | 35 nM | A highly potent and selective ERK5 inhibitor. |

| XMD17-109 (ERK5-IN-1) | ERK5 | 162 nM | A novel and specific ERK5 inhibitor. |

| JWG-071 | ERK5, LRRK2 | 88 nM (ERK5), 109 nM (LRRK2) | A dual inhibitor. |

| BIX02189 | MEK5, ERK5 | 1.5 nM (MEK5), 59 nM (ERK5) | A dual MEK5/ERK5 inhibitor. |

| XMD8-92 | ERK5, BRD4 | 80 nM (Kd for ERK5) | A dual ERK5/BRD4 inhibitor. |

Experimental Protocols for Inhibitor Characterization

The characterization of novel ERK5 inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.

In Vitro Kinase Assays

Two common methods for determining the in vitro kinase activity of ERK5 are radiometric assays and luminescence-based assays.

1. Radiometric Kinase Assay

This protocol provides a direct measure of substrate phosphorylation by ERK5.

-

Materials:

-

Active recombinant human ERK5 protein

-

Test compounds (e.g., Erk5-IN-5)

-

Substrate (e.g., Myelin Basic Protein - MBP)

-

[γ-³³P]ATP

-

Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.

-

Reaction Setup: In a reaction tube, combine the Kinase Assay Buffer, active ERK5 enzyme, and the substrate.

-

Pre-incubation: Add the diluted test compound or DMSO (for control) and pre-incubate for 10-15 minutes at room temperature.

-

Initiation: Start the reaction by adding [γ-³³P]ATP.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is within the linear range.

-

Termination: Stop the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter paper.

-

Washing: Wash the P81 papers three times for 10 minutes each in 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Measurement: Measure the incorporated radioactivity using a scintillation counter.

-

2. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This method measures the amount of ADP produced, which is proportional to kinase activity.

-

Materials:

-

Active recombinant human ERK5 protein

-

Test compounds

-

Substrate (MBP or peptide)

-

ATP

-

Kinase Assay Buffer

-

ADP-Glo™ Kinase Assay Kit

-

White, opaque 96- or 384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction: In a white assay plate, add the diluted test compound or DMSO control, the active ERK5 enzyme, and the substrate. Initiate the reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a set time.

-

ADP Detection: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Signal Generation: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

-

Measurement: Measure the luminescence using a plate-reading luminometer.

-

Cell-Based Assays

Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context.

1. Western Blotting for ERK5 Phosphorylation

This assay assesses the ability of an inhibitor to block the phosphorylation of ERK5 in response to a stimulus.

-

Materials:

-

Cells cultured in appropriate media

-

Serum-free medium

-

Test inhibitor

-

Stimulant (e.g., EGF)

-

Ice-cold PBS

-

RIPA lysis buffer

-

BCA protein assay kit

-

SDS-PAGE gels, PVDF membranes

-

Primary antibodies (anti-phospho-ERK5, anti-total-ERK5)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

-

-

Procedure:

-

Cell Culture and Starvation: Plate cells and grow to desired confluency. Replace growth medium with serum-free medium and incubate for 16-24 hours.

-

Inhibitor Treatment: Treat cells with various concentrations of the inhibitor or DMSO for 1-2 hours.

-

Stimulation: Stimulate the cells with a growth factor like EGF (e.g., 100 ng/mL) for 15-30 minutes to induce ERK5 phosphorylation.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Immunodetection: Block the membrane and probe with primary antibodies against phospho-ERK5 and total ERK5, followed by incubation with HRP-conjugated secondary antibodies.

-

Visualization: Visualize protein bands using an ECL substrate and quantify band intensities.

-

2. Cell Viability/Proliferation Assay (e.g., MTT Assay)

This assay determines the effect of an inhibitor on cell growth and proliferation.

-

Materials:

-

Cells in complete growth medium

-

Test inhibitor

-

96-well plates

-

MTT reagent

-

Solubilization solution (e.g., DMSO)

-

Plate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment: Treat cells with serial dilutions of the inhibitor for 48-72 hours.

-

MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until formazan crystals form.

-

Solubilization: Remove the medium and add solubilization solution to dissolve the formazan crystals.

-

Measurement: Read the absorbance at the appropriate wavelength.

-

Experimental and Developmental Workflow

The discovery and development of novel ERK5 inhibitors typically follow a structured workflow, from initial screening to preclinical evaluation.

General Workflow for ERK5 Inhibitor Development

Structure-Activity Relationship (SAR) and Off-Target Considerations

A significant challenge in the development of ERK5 inhibitors has been achieving selectivity, particularly over other kinases and non-kinase targets like the bromodomain-containing protein BRD4. For instance, the widely used inhibitor XMD8-92 was later found to also inhibit BRD4, confounding the interpretation of some early studies. This has led to the development of more selective inhibitors like AX15836, which was engineered to lack BRD4 activity.

Furthermore, a phenomenon known as "paradoxical activation" has been observed with some ERK5 kinase inhibitors. Binding of the inhibitor to the kinase domain can induce a conformational change that leads to the nuclear translocation of ERK5 and activation of its transcriptional domain, an effect independent of its kinase activity.

The logical relationship in a typical SAR study for a novel inhibitor series is depicted below.

Structure-Activity Relationship (SAR) Logic Flow

Conclusion

The discovery and development of novel ERK5 inhibitors represent a promising avenue for therapeutic intervention, particularly in oncology. While challenges such as achieving selectivity and understanding paradoxical activation remain, the continued development of potent and selective chemical probes will be instrumental in further validating ERK5 as a drug target and in the design of next-generation therapies. The methodologies and data presented in this guide offer a comprehensive resource for researchers dedicated to advancing this exciting field.

References

The Pivotal Role of ERK5 in Cellular Proliferation and Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical transducer of extracellular cues into intracellular responses that govern fundamental cellular processes, including proliferation and survival. As a member of the mitogen-activated protein kinase (MAPK) family, the MEK5/ERK5 signaling axis has garnered significant attention for its role in tumorigenesis and its potential as a therapeutic target. This technical guide provides an in-depth exploration of the ERK5 signaling pathway, its intricate involvement in cell cycle progression and apoptosis, and its implications for cancer biology. Detailed experimental protocols for key assays, quantitative data on the effects of ERK5 modulation, and visual diagrams of signaling cascades and experimental workflows are presented to equip researchers and drug development professionals with a comprehensive understanding of ERK5's function and therapeutic potential.

The ERK5 Signaling Pathway: A Unique MAPK Cascade

The ERK5 signaling pathway is a distinct three-tiered kinase cascade initiated by various extracellular stimuli, including growth factors, cytokines, and cellular stress.

1.1. Upstream Activation

The activation of ERK5 is primarily mediated by the upstream MAPK kinase kinase (MAP3K) MEKK2 and MEKK3, which in turn phosphorylate and activate the MAPK kinase (MAP2K) MEK5. MEK5 is the only known direct upstream activator of ERK5 and exhibits high specificity for its substrate. MEK5 activates ERK5 through dual phosphorylation of a threonine and a tyrosine residue within the T-E-Y motif in the activation loop of ERK5's kinase domain.

1.2. Downstream Effectors and Cellular Localization

Upon activation, ERK5 can phosphorylate a variety of downstream targets, including transcription factors and other kinases, to regulate gene expression and cellular processes. A unique feature of ERK5 is its large C-terminal tail, which contains a nuclear localization signal (NLS) and a transcriptional activation domain (TAD). This allows ERK5 to not only phosphorylate substrates but also to directly participate in transcriptional regulation within the nucleus.

Key downstream targets of ERK5 that are integral to its roles in proliferation and survival include:

-

Myocyte Enhancer Factor 2 (MEF2): A family of transcription factors (MEF2A, MEF2C, MEF2D) that are critical for cell proliferation.

-

c-Myc: A proto-oncogene that plays a central role in cell cycle progression and proliferation.

-

Cyclin D1: A key regulator of the G1 to S phase transition in the cell cycle.

-

Nuclear Factor-kappa B (NF-κB): A transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival.

-

Serum and Glucocorticoid-induced Kinase (SGK): A kinase involved in cell survival signaling.

Caption: The canonical MEK5/ERK5 signaling cascade.

ERK5 in Cellular Proliferation: A Gatekeeper of the Cell Cycle

ERK5 plays a well-established role in promoting cellular proliferation by regulating multiple phases of the cell cycle. Its activity is often upregulated in various cancers, contributing to uncontrolled cell growth.

2.1. Regulation of G1/S Transition

ERK5 is a key mediator of the G1 to S phase transition, a critical checkpoint for cell cycle commitment. It exerts this control through several mechanisms:

-

Induction of Cyclin D1: Activated ERK5 promotes the transcription of Cyclin D1, a protein essential for the G1 phase progression.

-

Suppression of CDK Inhibitors: ERK5 can inhibit the function of cyclin-dependent kinase (CDK) inhibitors, such as p21 and p27. For instance, ERK5 can phosphorylate and inhibit the tumor suppressor promyelocytic leukemia protein (PML), which in turn leads to the downregulation of p21.

2.2. Control of G2/M Transition

Emerging evidence indicates that ERK5 also regulates the G2/M transition and entry into mitosis. ERK5 activity peaks during the G2/M phase, and its inhibition can lead to a delay in mitotic entry. This function is partly mediated by the activation of NF-κB, which upregulates the expression of mitosis-promoting genes.

2.3. Quantitative Effects of ERK5 Inhibition on Cell Proliferation

The pharmacological inhibition of ERK5 has been shown to effectively reduce the proliferation of various cancer cell lines. The table below summarizes the anti-proliferative activity of the well-characterized ERK5 inhibitor, XMD8-92.

| Cell Line | Cancer Type | IC50 (µM) of XMD8-92 |

| MDA-MB-231 | Triple-Negative Breast Cancer | 31.3 |

| BT-549 | Triple-Negative Breast Cancer | 44 |

| AsPC-1 | Pancreatic Cancer | ~10-15 |

| HeLa | Cervical Cancer | 0.24 (inhibition of EGF-induced autophosphorylation) |

| H2373 | Mesothelioma | ~10-20 |

| Hmeso | Mesothelioma | ~10-20 |

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Caption: Logic flow of ERK5-mediated cell cycle control.

ERK5 in Cellular Survival: A Bulwark Against Apoptosis

ERK5 signaling is a crucial component of the cellular machinery that promotes survival and protects against apoptosis (programmed cell death). Its anti-apoptotic functions are multifaceted, involving the modulation of both the intrinsic and extrinsic apoptosis pathways.

3.1. Regulation of the Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins. ERK5 can influence this pathway by:

-

Inactivating Pro-apoptotic Proteins: ERK5 can phosphorylate and inactivate pro-apoptotic Bcl-2 family members such as Bad and Bim. Phosphorylation of these proteins can lead to their sequestration in the cytoplasm, preventing them from promoting apoptosis at the mitochondria.

3.2. Modulation of the Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of death ligands (e.g., TRAIL, TNFα, FasL) to their cognate death receptors on the cell surface. ERK5 can dampen this signaling cascade by:

-

Controlling Caspase-8 Activation: Recent studies have shown that ERK5 can regulate the proteostasis of TP53INP2, a scaffold protein necessary for the full activation of caspase-8, the initiator caspase of the extrinsic pathway. By promoting the degradation of TP53INP2, ERK5 can suppress death receptor-induced apoptosis.

3.3. Quantitative Effects of ERK5 Inhibition on Apoptosis

Inhibition of ERK5 has been demonstrated to induce apoptosis in various cancer cell lines, often in a time- and dose-dependent manner. The following table provides a summary of the pro-apoptotic effects observed upon ERK5 modulation.

| Cell Line | Cancer Type | Method of ERK5 Inhibition | Apoptotic Effect |

| HL-60 | Acute Myeloid Leukemia | siRNA | Significant increase in apoptosis over 72 hours. |

| Kasumi-1 | Acute Myeloid Leukemia | XMD8-92 | Increased proportion of cells in the sub-G1 phase (apoptotic). |

| Ishikawa | Endometrial Cancer | Genetic Deletion (MEK5/ERK5 KO) | Sensitization to TRAIL, TNFα, and FasL-induced apoptosis. |

| AN3CA | Endometrial Cancer | ERK5 Kinase-Dead Mutant | Increased sensitivity to TRAIL-induced apoptosis. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of ERK5's role in cellular proliferation and survival.

4.1. Western Blot Analysis for Phospho-ERK5 and Total ERK5

This protocol is for the detection and semi-quantitative analysis of phosphorylated (active) and total ERK5 protein levels.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.

-

Collect the supernatant (protein lysate).

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate 20-30 µg of protein per lane on an 8-10% SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ERK5 (Thr218/Tyr220) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Capture the signal using a chemiluminescence imaging system.

-

-

Stripping and Re-probing (for Total ERK5):

-

Incubate the membrane in a mild stripping buffer.

-

Wash thoroughly with PBS and TBST.

-

Repeat the blocking and antibody incubation steps using a primary antibody against total ERK5.

-

4.2. Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Cell Seeding:

-

Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

-

Treatment:

-

Treat cells with various concentrations of the ERK5 inhibitor or vehicle control for 24, 48, or 72 hours.

-

-

MTT Addition:

-

Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

-

-

Solubilization:

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

-

Measurement:

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Analysis:

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

-

4.3. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Culture and Treatment:

-

Seed cells in a 6-well plate and treat with the desired concentration of ERK5 inhibitor for the specified time.

-

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Centrifuge at 300 x g for 5 minutes.

-

-

Washing:

-

Wash the cell pellet twice with cold PBS.

-

-

Staining:

-

Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

4.4. Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution by quantifying the DNA content of cells.

-

Cell Harvesting and Fixation:

-

Harvest cells and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate on ice for at least 30 minutes or at -20°C for long-term storage.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a PI staining solution containing RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Caption: A typical workflow for studying ERK5 function.

Conclusion and Future Directions

The MEK5/ERK5 signaling pathway is a pivotal regulator of cellular proliferation and survival. Its dysregulation is a common feature in many cancers, making it a compelling target for therapeutic intervention. The development of specific ERK5 inhibitors has provided valuable tools to probe its function and has shown promise in preclinical studies for reducing tumor growth and overcoming drug resistance.

Future research should focus on further elucidating the context-dependent roles of ERK5 in different cancer types and the intricate crosstalk between the ERK5 pathway and other signaling networks. A deeper understanding of the mechanisms by which ERK5 promotes survival will be crucial for the rational design of combination therapies that target ERK5 to enhance the efficacy of existing anti-cancer agents. The continued development of highly selective and potent ERK5 inhibitors will be paramount for translating the promising preclinical findings into effective clinical treatments for a range of malignancies.

The Core Mechanism of Apoptosis Induction by ERK5 Inhibitors in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Extracellular signal-regulated kinase 5 (ERK5), also known as Big Mitogen-activated Protein Kinase 1 (BMK1), is a critical component of cellular signaling, transducing extracellular cues into intracellular responses that govern proliferation, differentiation, and survival.[1] A member of the mitogen-activated protein kinase (MAPK) family, the MEK5/ERK5 signaling axis is frequently hyperactivated in various cancer types, where it contributes significantly to therapeutic resistance and cell survival.[2][3] Elevated ERK5 expression or activity often correlates with poor prognosis, making it a compelling target for anti-cancer therapies.[1][4] Pharmacological inhibition of ERK5 has emerged as a promising strategy to curtail cancer cell proliferation and induce programmed cell death, or apoptosis.

This technical guide provides an in-depth analysis of the molecular mechanisms through which ERK5 inhibitors induce apoptosis in cancer cells. It details the key signaling pathways affected, presents quantitative data from seminal studies, provides detailed experimental protocols for assessing these effects, and visualizes the core signaling cascades and experimental workflows.

Core Mechanisms of Apoptosis Induction

ERK5 promotes cancer cell survival by modulating both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. Consequently, its inhibition sensitizes cancer cells to programmed cell death through several key mechanisms.

Sensitization to Extrinsic Apoptosis via TP53INP2 Stabilization

A primary mechanism by which ERK5 inhibition triggers apoptosis is by sensitizing cancer cells to death receptor ligands such as TRAIL, TNFα, and FasL. This occurs through the regulation of Tumor Protein P53 Inducible Nuclear Protein 2 (TP53INP2).

-

Normal Function (High ERK5 Activity): In cancer cells with an active MEK5/ERK5 pathway, ERK5 directly phosphorylates TP53INP2. This phosphorylation event marks TP53INP2 for ubiquitylation and subsequent degradation by the proteasome. TP53INP2 is a crucial scaffold protein required for the full activation of caspase-8 following death receptor stimulation. By maintaining low levels of TP53INP2, active ERK5 effectively dampens the activation of the extrinsic apoptotic cascade, conferring resistance to death receptor-induced apoptosis.

-

Effect of ERK5 Inhibition: Treatment with an ERK5 inhibitor prevents the phosphorylation and subsequent degradation of TP53INP2. The resulting stabilization and accumulation of TP53INP2 protein allows for the efficient formation of the death-inducing signaling complex (DISC) upon ligand binding to death receptors. This facilitates robust caspase-8 activation, which in turn activates executioner caspases (e.g., caspase-3), leading to apoptosis.

Modulation of the Intrinsic Apoptotic Pathway

ERK5 also influences the mitochondrial pathway of apoptosis by regulating the activity of the Bcl-2 family of proteins and other pro-apoptotic factors.

-

Regulation of Bcl-2 Family Proteins: The MEK5/ERK5 pathway has been shown to affect the expression of anti-apoptotic proteins like Bcl-2. Inhibition of ERK5 leads to the downregulation of Bcl-2, shifting the cellular balance in favor of pro-apoptotic members (e.g., Bax, Bak). This shift promotes mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the apoptosome and caspase-9.

-

Inactivation of Pro-Apoptotic Effectors: Active ERK5 can directly phosphorylate and inactivate the pro-apoptotic BH3-only protein Bim. By inhibiting ERK5, Bim is no longer suppressed, allowing it to antagonize anti-apoptotic Bcl-2 proteins and promote apoptosis.

Downregulation of Pro-Survival Transcription Factors

ERK5 activation promotes the expression and activity of key transcription factors essential for cell proliferation and survival, most notably c-Myc. Inhibition of ERK5 with agents like XMD8-92 leads to a marked decrease in both the mRNA and protein levels of c-Myc and its downstream target, Cyclin D1. The loss of these critical pro-proliferative and pro-survival signals contributes to cell cycle arrest and can lower the threshold for apoptosis induction.

Induction of ER Stress and Autophagy

Recent evidence suggests that ERK5 inhibition can induce endoplasmic reticulum (ER) stress, triggering the Unfolded Protein Response (UPR). Sustained UPR activation can lead to autophagy-mediated cell death, which in some contexts, precedes and contributes to the execution of apoptosis. Pharmacological inhibition of ERK5 has been shown to increase levels of UPR markers like ATF4 and CHOP, leading to cytotoxic autophagy.

Quantitative Data on ERK5 Inhibitor-Induced Apoptosis

The pro-apoptotic effects of ERK5 inhibitors have been quantified across numerous cancer cell lines and in preclinical xenograft models. The data below is compiled from studies on the well-characterized inhibitors XMD8-92 and JWG-071.

Table 1: In Vitro Efficacy of ERK5 Inhibitors

| Inhibitor | Cell Line | Assay Type | Endpoint | Result | Reference |

| XMD8-92 | Kasumi-1 (AML) | Flow Cytometry (PI) | Sub-G1 Population | 47.4% (vs. 1.8% control) with G-CSF | |

| XMD8-92 | HL-60 (AML) | Annexin V/PI | Apoptosis | Significant increase vs. control | |

| XMD8-92 | HCT116 (Colon) | Caspase-3/7 Assay | Activity Increase | ~2.5-fold increase with 5-FU co-treatment | |

| JWG-071 | HeLa (Cervical) | MTT Assay | IC₅₀ (Viability) | ~3-6 µM | |

| JWG-071 | Ishikawa (Endometrial) | MTT Assay | IC₅₀ (Viability) | ~3-6 µM | |

| JWG-071 | AN3CA (Endometrial) | Annexin V/PI | Apoptosis Increase | ~4-fold increase with TRAIL co-treatment |

Table 2: In Vivo Antitumor Activity of ERK5 Inhibitors

| Inhibitor | Cancer Model | Administration | Endpoint | Result | Reference |

| XMD8-92 | Pancreatic Xenograft | 50 mg/kg, i.p. | Tumor Volume | >80% reduction vs. vehicle | |

| XMD8-92 | Lung/Cervical Xenograft | 50 mg/kg, i.p. | Tumor Growth | ~95% inhibition | |

| XMD8-92 | Colon Xenograft | 25 mg/kg, i.p. | Tumor Weight | ~50% reduction with 5-FU vs. 5-FU alone | |

| SKLB-D18 ¹ | TNBC Xenograft | 50 mg/kg, i.g. | Tumor Inhibition | 79.9% |

¹SKLB-D18 is a dual ERK1/2 and ERK5 inhibitor.

Detailed Experimental Protocols

The following protocols provide a framework for investigating the pro-apoptotic effects of ERK5 inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the ERK5 inhibitor in complete medium. Treat cells for 24, 48, or 72 hours. Include a vehicle-only control (e.g., DMSO).

-

MTT Addition: Add 10-20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the IC₅₀ value.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the ERK5 inhibitor for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes at 4°C.

-

Washing: Wash the cell pellet twice with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4). Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (1 µg/mL final concentration).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V Binding Buffer and analyze the cells immediately by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the ERK5 and apoptotic pathways.

-

Protein Extraction: Treat cells with the ERK5 inhibitor, wash with ice-cold PBS, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample in Laemmli buffer at 95°C for 5 minutes. Separate proteins on an SDS-polyacrylamide gel.

-